molecular formula C14H18O4 B1247812 Penicillone A

Penicillone A

Cat. No. B1247812
M. Wt: 250.29 g/mol
InChI Key: DNVZKCLFZKHNIP-CJHXPDOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillone A is a natural product found in Penicillium terrestre and Penicillium solitum with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Penicillone A, along with its variant Penicillone B, has been a subject of synthetic chemistry research. The first total syntheses of Penicillone A were achieved from 2-methoxy-4,6-dimethylphenol, involving key steps like the intramolecular Diels-Alder reaction and acid-catalyzed intramolecular aldol reaction (Hsu & Liao, 2007).

Isolation from Marine-Derived Fungi

  • Penicillone A was isolated from marine-derived fungus Penicillium sp. F11, along with several other compounds. Its structure and cytotoxic activities against various cell lines were determined using spectroscopic methods (Zhuang et al., 2012).

Novel Polyketides

  • As a novel polyketide, Penicillone A possesses a unique tricyclo [5.3.1.03,8] undecane skeleton. Its structure and stereochemistry were deduced from spectroscopic methods. It showed weak cytotoxicities against specific cell lines (Liu et al., 2005).

Biological Activities and Applications

  • In a study, a new pyrone derivative named Penicillone was isolated from the endophytic fungus Penicillium paxilli. This compound mildly inhibited the growth of a specific fungal strain, indicating potential antimicrobial properties (Rukachaisirikul et al., 2007).
  • Another study isolated cyclopentane-condensed chromones, including Penicillone C, from marine-derived fungus Penicillium oxalicum. These metabolites were evaluated for their cytotoxicity, antibacterial, and antifouling activities, suggesting potential applications in biomedical research (Bao et al., 2014).

properties

Product Name

Penicillone A

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(1R,3S,7R,8S,9S,11R)-9-hydroxy-1,9,11-trimethyltricyclo[5.3.1.03,8]undecane-2,4,10-trione

InChI

InChI=1S/C14H18O4/c1-6-7-4-5-8(15)9-10(7)14(3,18)12(17)13(6,2)11(9)16/h6-7,9-10,18H,4-5H2,1-3H3/t6-,7-,9-,10+,13-,14+/m1/s1

InChI Key

DNVZKCLFZKHNIP-CJHXPDOISA-N

Isomeric SMILES

C[C@@H]1[C@H]2CCC(=O)[C@@H]3[C@H]2[C@](C(=O)[C@]1(C3=O)C)(C)O

Canonical SMILES

CC1C2CCC(=O)C3C2C(C(=O)C1(C3=O)C)(C)O

synonyms

penicillone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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